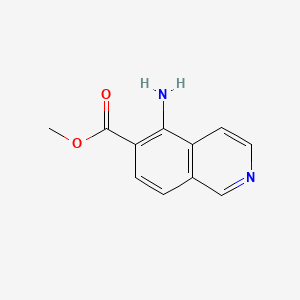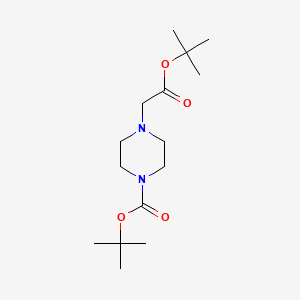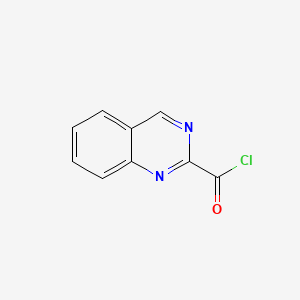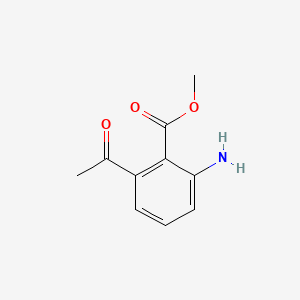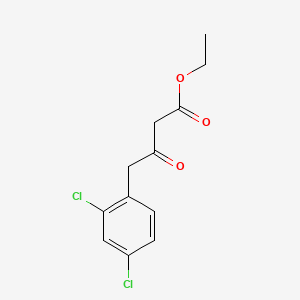
2,4,6-Tribromophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Environmental and Health Implications of Brominated and Fluorinated Compounds
Brominated and fluorinated compounds, including various flame retardants and other industrially relevant chemicals, have been the subject of numerous studies due to their persistence in the environment and potential health effects. These studies explore aspects such as environmental concentrations, toxicology, and human exposure to these substances.
Environmental Concentrations and Toxicology : Studies have highlighted the ubiquity of brominated compounds like 2,4,6-tribromophenol in the environment, examining their concentrations across different matrices, toxicokinetics, and toxicodynamics. The research emphasizes the need for further understanding of these compounds' environmental fate and toxicological impact (Koch & Sures, 2018).
Occurrence in Indoor Environments : Investigations into novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food provide insight into the widespread use and detection of these substances. This research outlines the importance of monitoring these compounds due to their potential health risks (Zuiderveen et al., 2020).
Human Exposure and Toxicological Effects : The review articles on the toxicology and influence of organophosphorus flame retardants on human health detail the neurotoxic, reproductive, and carcinogenic effects observed in both animal studies and human exposure scenarios. Such research underscores the critical need for safety assessments and regulatory scrutiny for these chemicals (Bruchajzer et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various cellular components, affecting their function and leading to changes in cellular behavior .
Mode of Action
It’s known that similar compounds can interact with cellular components, leading to changes in their function .
Pharmacokinetics
A study on a similar compound showed that females had less serum accumulation and higher clearance than males, and males had higher urine concentrations than females at all times and doses .
Result of Action
In a study on a similar compound, it was found that the compound suppressed t cell-dependent antibody responses (tdar) in females at high doses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the persistence of similar compounds in the environment can lead to their bioaccumulation in wildlife and humans
Propiedades
IUPAC Name |
(2,4,6-tribromophenyl) 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br3F11O3/c13-3-1-4(14)6(5(15)2-3)28-7(27)8(16,10(19,20)21)29-12(25,26)9(17,18)11(22,23)24/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNENJJYWXQQXHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br3F11O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663074 |
Source


|
| Record name | 2,4,6-Tribromophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189575-10-8 |
Source


|
| Record name | 2,4,6-Tribromophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Azabicyclo[2.2.1]heptane-2-carbonitrile,7-methyl-,(1R,2S,4S)-rel-(9CI)](/img/no-structure.png)
